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Compound of Interest

Compound Name: 2-Cyanoisonicotinamide

Cat. No.: B1358638 Get Quote

Introduction: Unveiling the Potential of a Unique
Heterocycle
In the landscape of contemporary drug discovery, the strategic selection of molecular building

blocks is paramount to the successful development of novel therapeutics. Among the myriad of

heterocyclic scaffolds, 2-cyanoisonicotinamide has emerged as a particularly valuable and

versatile reagent. Its unique electronic and steric properties, conferred by the presence of a

nitrile group and an amide moiety on a pyridine ring, render it a highly reactive and adaptable

component in the synthesis of complex bioactive molecules. This application note provides an

in-depth exploration of the utility of 2-cyanoisonicotinamide in medicinal chemistry, with a

primary focus on its role in the construction of macrocyclic peptide inhibitors and its broader

potential in the synthesis of diverse therapeutic agents. Detailed protocols, mechanistic

insights, and key physicochemical data are presented to empower researchers and drug

development professionals in harnessing the full potential of this remarkable building block.

Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical and safety profile of a building block is a

prerequisite for its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical Properties of 2-Cyanoisonicotinamide
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Property Value Source

Molecular Formula C₇H₅N₃O N/A

Molecular Weight 147.14 g/mol N/A

Appearance White to off-white solid [1]

Melting Point 208-212 °C Vendor Data

Boiling Point Not available N/A

Solubility Soluble in DMSO and DMF [2][3]

pKa (predicted) ~13.5 (amide N-H) Predicted

logP (predicted) ~0.5 Predicted

Safety and Handling:

2-Cyanoisonicotinamide, like many nitrile-containing compounds, should be handled with

care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, flush

immediately with copious amounts of water. For detailed safety information, always refer to the

latest Material Safety Data Sheet (MSDS) from your supplier.

Core Application: A "Click" Chemistry Approach to
Peptide Macrocyclization
A significant and well-documented application of 2-cyanoisonicotinamide lies in its ability to

facilitate the rapid and efficient macrocyclization of peptides. This is particularly relevant in the

development of protease inhibitors, a class of drugs that target enzymes crucial for the life

cycle of viruses and the progression of various diseases.

Mechanistic Rationale: The Thioimidate Connection
The reaction between 2-cyanoisonicotinamide and a peptide bearing an N-terminal cysteine

residue is a prime example of "click" chemistry – a set of reactions that are high-yielding, wide

in scope, and generate only inoffensive byproducts.[2][3][4] The key to this transformation is

the electrophilic nature of the nitrile carbon in 2-cyanoisonicotinamide, which is activated by
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the electron-withdrawing effect of the pyridine ring. The reaction proceeds via a nucleophilic

attack of the cysteine's thiol group on the nitrile carbon, followed by an intramolecular

cyclization involving the terminal amine, ultimately forming a stable thioimidate linkage within

the macrocyclic structure.[5]

Reactants

Reaction Intermediate ProductPeptide with N-terminal Cysteine

Thioimidate Adduct

Nucleophilic Attack

2-Cyanoisonicotinamide

Macrocyclic Peptide InhibitorIntramolecular Cyclization

Workflow for Peptide Macrocyclization

Click to download full resolution via product page

Workflow for Peptide Macrocyclization

Protocol: Synthesis of a Macrocyclic Zika Virus Protease
Inhibitor
This protocol is adapted from the successful synthesis of potent Zika virus (ZIKV) NS2B-NS3

protease inhibitors.[2][6][7] The ZIKV protease is a critical enzyme for viral replication, making it

a prime target for antiviral drug development.

Materials:

Fmoc-protected amino acids

Rink Amide resin

2-Cyanoisonicotinic acid

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)

DMF (Dimethylformamide)

Piperidine

TFA (Trifluoroacetic acid)

TIPS (Triisopropylsilane)

DCM (Dichloromethane)

HPLC grade water and acetonitrile

Step-by-Step Methodology:

Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor is synthesized on Rink

Amide resin using standard Fmoc-based SPPS protocols. The sequence should be designed

to have an N-terminal cysteine residue.

On-Resin Coupling of 2-Cyanoisonicotinamide: Following the final deprotection of the N-

terminal Fmoc group, the resin is washed thoroughly with DMF. A solution of 2-

cyanoisonicotinic acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF is added to the resin.

The coupling reaction is allowed to proceed for 2 hours at room temperature.

Cleavage and Deprotection: The resin is washed with DMF and DCM and dried under

vacuum. The peptide is cleaved from the resin and all protecting groups are removed by

treatment with a cleavage cocktail of TFA/TIPS/water (95:2.5:2.5) for 2-3 hours.

Macrocyclization: The crude linear peptide is precipitated with cold diethyl ether, centrifuged,

and the pellet is washed and dried. The peptide is then dissolved in a dilute aqueous buffer

(e.g., phosphate-buffered saline, pH 7.4) to a concentration of approximately 1 mg/mL. The

cyclization reaction is typically complete within 1-2 hours at room temperature.

Purification and Analysis: The resulting macrocyclic peptide is purified by reverse-phase

HPLC. The identity and purity of the final product are confirmed by LC-MS and NMR

spectroscopy.
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Table 2: Representative Data for a Macrocyclic ZIKV Protease Inhibitor

Compound
Linear Peptide
Sequence

Cyclization Linker Kᵢ (µM)[2][4][7]

ZIKV-M1
Cys-Gly-Lys-Arg-Ser-

Gly

2-

Cyanoisonicotinamide
0.64

Broader Applications and Future Directions
While the application in peptide macrocyclization is well-established, the reactivity of 2-
cyanoisonicotinamide opens doors to other areas of medicinal chemistry. The cyanopyridine

moiety is a recognized pharmacophore in a variety of therapeutic agents, notably in the

development of kinase inhibitors.

Potential as a Precursor for Kinase Inhibitors
The pyridine ring of 2-cyanoisonicotinamide can serve as a scaffold for the synthesis of ATP-

competitive kinase inhibitors. The nitrile and amide groups offer handles for further

functionalization, allowing for the introduction of various substituents to optimize binding affinity

and selectivity for the target kinase.

Functional Group Transformations

Potential Bioactive Molecules

2-Cyanoisonicotinamide Scaffold

Nitrile Group Modification
(e.g., to tetrazole, amine)

Amide Group Modification
(e.g., hydrolysis, reduction) Pyridine Ring Substitution

Kinase Inhibitors Other Bioactive Heterocycles

Synthetic pathways from 2-cyanoisonicotinamide
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Synthetic pathways from 2-cyanoisonicotinamide

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole

ring, both of which are common functional groups in kinase inhibitors that can form key

hydrogen bond interactions within the ATP binding site. The amide can be modified to introduce

different side chains to explore the hydrophobic pockets of the kinase.

Conclusion
2-Cyanoisonicotinamide is a powerful and versatile building block in medicinal chemistry with

a proven track record in the synthesis of complex macrocyclic peptide inhibitors. Its unique

reactivity, governed by the interplay of the cyano and amide functionalities on the pyridine

scaffold, allows for efficient and selective transformations under mild conditions. Beyond its

established role in peptide chemistry, the potential of 2-cyanoisonicotinamide as a precursor

for other classes of therapeutic agents, particularly kinase inhibitors, warrants further

exploration. The detailed protocols and mechanistic insights provided in this application note

are intended to serve as a valuable resource for researchers seeking to leverage the synthetic

potential of this important heterocyclic building block in their drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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